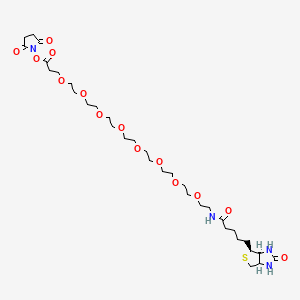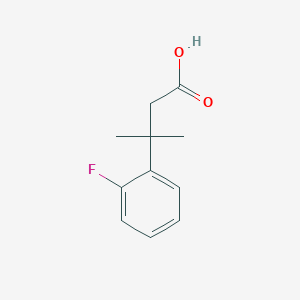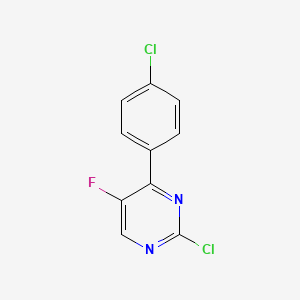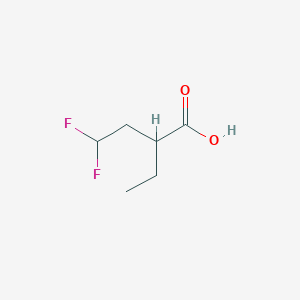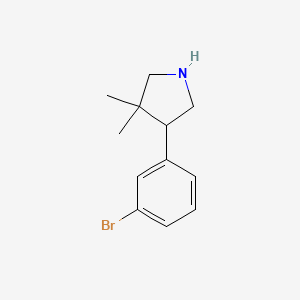
4-(3-Bromophenyl)-3,3-dimethylpyrrolidine
Descripción general
Descripción
This would typically include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound can undergo, including the reactants, products, and conditions of these reactions.Physical And Chemical Properties Analysis
This would include properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Application 1: Biological Activities on Rainbow Trout Alevins
- Summary of Application : This study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative, which has a similar structure to the compound you mentioned, on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of rainbow trout alevins .
- Methods of Application : The study involved the synthesis of the pyrazoline derivative and its application to rainbow trout alevins. The effects on AchE activity and MDA levels were then measured .
- Results or Outcomes : The study found that the compound had significant effects on the AchE activity and MDA level in the brain of the alevins, which could potentially affect their behavior and survival .
Application 2: Anticancer Activity
- Summary of Application : A study described the synthesis of ten new 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, similar to the compound you mentioned, and their anticancer activity .
- Methods of Application : The study involved the synthesis of the analogs and their testing against nine panels of 58 cancer cell lines at a concentration of 10^-5 M .
- Results or Outcomes : Some of the compounds demonstrated significant anticancer activity against a few cancer cell lines. The CNS cancer cell line SNB-75, which showed a percent growth inhibition (PGI) of 41.25 percent, was discovered to be the most sensitive cancer cell line to the tested compound .
Application 3: Radiosynthesis of Fluorine-18 Labeled Compounds
- Summary of Application : This study reported a new method for the simplified automated synthesis of 2-[18 F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18 F-PD153035] at the 2-position of a quinazoline scaffold using Sep-Pak purification .
- Methods of Application : The study involved the synthesis of the compound and its purification using a Sep-Pak column. The compound was then used for PET imaging .
- Results or Outcomes : The compound was obtained in 20–30% yields with more than 99% radiochemical purity. Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .
Application 4: Neurotoxic Potentials on Rainbow Trout Alevins
- Summary of Application : This study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative, which has a similar structure to the compound you mentioned, on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of rainbow trout alevins .
- Methods of Application : The study involved the synthesis of the pyrazoline derivative and its application to rainbow trout alevins. The effects on AchE activity and MDA levels were then measured .
- Results or Outcomes : The study found that the compound had significant effects on the AchE activity and MDA level in the brain of the alevins, which could potentially affect their behavior and survival .
Application 5: Radiosynthesis of Fluorine-18 Labeled Compounds
- Summary of Application : This study reported a new method for the simplified automated synthesis of 2-[18 F]fluorine-N-(3-bromophenyl)-6,7-dimethoxyquinazoline-4-amine [2-18 F-PD153035] at the 2-position of a quinazoline scaffold using Sep-Pak purification .
- Methods of Application : The study involved the synthesis of the compound and its purification using a Sep-Pak column. The compound was then used for PET imaging .
- Results or Outcomes : The compound was obtained in 20–30% yields with more than 99% radiochemical purity. Biodistribution and micro-PET showed that the liver and the intestines were the primary sites of excretion of this drug .
Application 6: Neurotoxic Potentials on Rainbow Trout Alevins
- Summary of Application : This study investigated the neurotoxic potentials of a newly synthesized pyrazoline derivative, which has a similar structure to the compound you mentioned, on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of rainbow trout alevins .
- Methods of Application : The study involved the synthesis of the pyrazoline derivative and its application to rainbow trout alevins. The effects on AchE activity and MDA levels were then measured .
- Results or Outcomes : The study found that the compound had significant effects on the AchE activity and MDA level in the brain of the alevins, which could potentially affect their behavior and survival .
Safety And Hazards
This would involve detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions when handling the compound.
Direcciones Futuras
This would involve discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.
Please note that the availability of this information can vary depending on the compound and the extent to which it has been studied. For a specific compound like “4-(3-Bromophenyl)-3,3-dimethylpyrrolidine”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they can often help you find this information. Alternatively, online databases like PubChem, ChemSpider, and others might have the information you’re looking for.
Propiedades
IUPAC Name |
4-(3-bromophenyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-12(2)8-14-7-11(12)9-4-3-5-10(13)6-9/h3-6,11,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMJESQAWIGWND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CC(=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-3,3-dimethylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



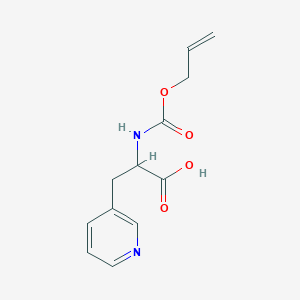
![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1450382.png)
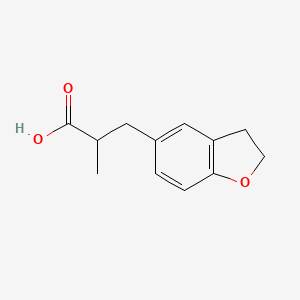
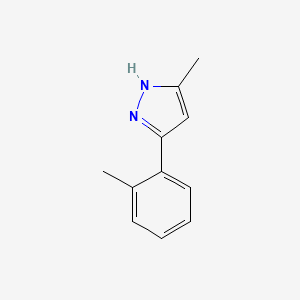
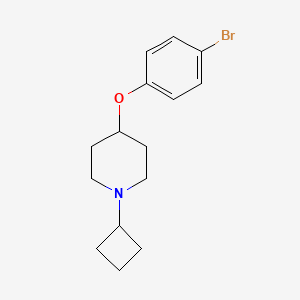
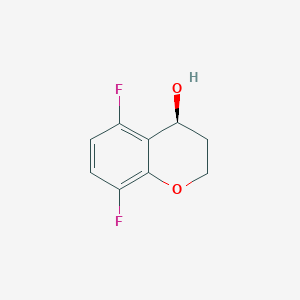
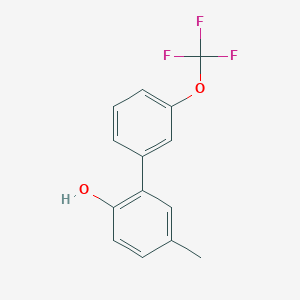
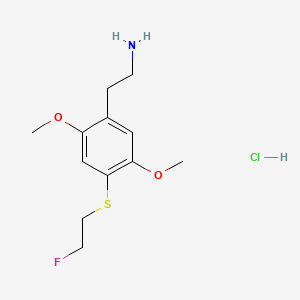
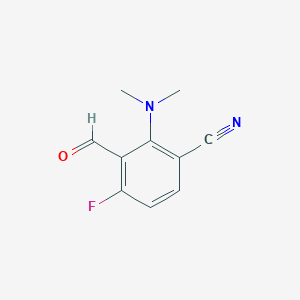
![2-[(4-Methoxyphenyl)methyl]-3,5-dioxo-2,9-diazaspiro[5.5]undecan-9-yl 2,2-dimethylpropanoate](/img/structure/B1450396.png)
